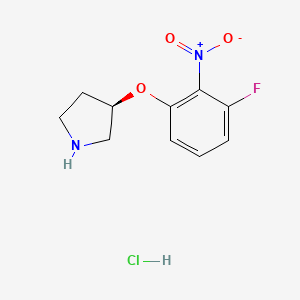
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O3 and its molecular weight is 262.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H12ClFN2O3 and a molecular weight of 262.67 g/mol. Its structure includes a pyrrolidine ring substituted with a 3-fluoro-2-nitrophenoxy group, which contributes to its distinct chemical reactivity and biological interactions. The chirality of the compound allows for different enantiomers, notably (R) and (S) forms, which may exhibit varied biological activities .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitro group is known to participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate neurotransmitter systems and cellular signaling pathways, potentially influencing physiological responses .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development targeting central nervous system disorders and inflammatory diseases. Key areas of investigation include:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing neurotransmission and possibly leading to therapeutic effects in neurological conditions .
- Anticancer Potential : Similar compounds have shown promise in anticancer applications, with studies indicating that modifications in the structure can enhance antiproliferative activity against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Binding Affinity Studies : Research has focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential side effects .
-
Comparative Analysis : A comparison with structurally similar compounds reveals differences in biological activity based on substituent positions and chirality. For example:
This table highlights how variations in substituent positions can lead to distinct chemical behaviors and biological activities among similar compounds .
Compound Name Molecular Formula Unique Features This compound C10H12ClFN2O3 Contains 3-fluoro and 2-nitro substituents (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride C10H12ClFN2O3 Different nitro group position (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride C10H12ClFN2O3 Different substitution pattern on phenyl ring
Propriétés
IUPAC Name |
(3R)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJKBIWYOZJPM-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














